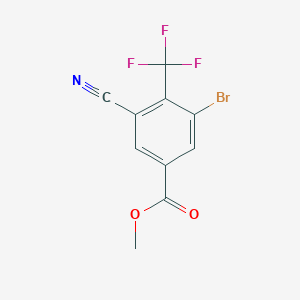

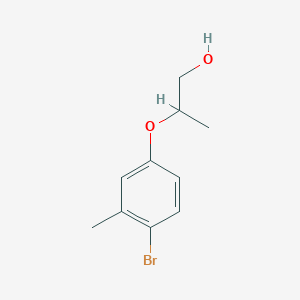

![molecular formula C17H25BO4 B1415817 4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane CAS No. 2246431-12-7](/img/structure/B1415817.png)

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane

Descripción general

Descripción

“4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1857371-54-0 . It has a molecular weight of 274.17 .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h7-10,14H,5-6,11H2,1-4H3 . This code provides a detailed description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been synthesized through the rhodium-catalyzed hydroboration of allyl phenyl sulfone, characterized by single crystal X-ray diffraction, showcasing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).

Polymerization and Nanoparticle Formation

- Utilized in Suzuki-Miyaura chain growth polymerization to produce heterodisubstituted polyfluorenes, leading to the creation of stable nanoparticles with bright fluorescence emission, significant for material science and nanotechnology applications (Fischer et al., 2013).

Chemical Modification and Protease Inhibition

- Modified to produce 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, with their inhibitory activity against serine proteases such as thrombin being measured, indicating potential biomedical applications (Spencer et al., 2002).

Molecular Structure and DFT Studies

- The molecular structure of derivatives was confirmed by various spectroscopic methods and further investigated through density functional theory (DFT), providing insights into the physicochemical properties and potential applications in material science (Huang et al., 2021).

Fluorescence Probes for H2O2 Detection

- Derivatives like 4-PYB have been synthesized for the sensitive and selective detection of hydrogen peroxide (H2O2) in living cells, indicating their use in biological and chemical sensing applications (Nie et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds are known to be used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of alkylbenzenes, the compound acts as a borylating agent, adding a boron atom to the benzylic C-H bond .

Biochemical Pathways

The compound is involved in the borylation of alkylbenzenes, which is a key step in many synthetic organic chemistry reactions . The borylated products can be further reacted with other compounds to form a variety of complex organic molecules.

Pharmacokinetics

The compound’s molecular weight is 27417 , which could influence its absorption and distribution in the body

Result of Action

The result of the compound’s action is the formation of borylated alkylbenzenes . These borylated products can be used as intermediates in the synthesis of a wide range of organic compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the borylation reaction typically requires the presence of a palladium catalyst . Additionally, the compound may be sensitive to moisture , which could affect its stability and efficacy. Therefore, it is typically stored in a cool, dry, and well-ventilated condition .

Análisis Bioquímico

Biochemical Properties

4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition studies, where the compound can act as a competitive inhibitor by binding to the active site of enzymes. Additionally, it has been used in the development of enzyme-linked assays and as a probe for studying protein-ligand interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, it can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. In in vitro studies, the effects of the compound on cellular function can change over time, with initial effects being more pronounced and diminishing as the compound degrades. In in vivo studies, long-term exposure to the compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology. As the dosage increases, the compound can exert more significant effects, including enzyme inhibition, changes in gene expression, and alterations in metabolic pathways. High doses of the compound can lead to toxic or adverse effects, such as cellular stress, apoptosis, and organ toxicity. These threshold effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate metabolic enzymes, leading to changes in the flow of metabolites through specific pathways. For example, it can inhibit glycolytic enzymes, reducing the production of ATP and other glycolytic intermediates. Alternatively, it can activate enzymes involved in anabolic pathways, promoting the synthesis of biomolecules such as nucleotides and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound within specific tissues and organs can influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular proteins and other biomolecules. This localization can affect the compound’s activity and function, as it may interact with different sets of proteins and enzymes in each compartment. For example, localization to the nucleus can enable the compound to modulate gene expression by interacting with transcription factors and other nuclear proteins .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-5-7-15(8-6-14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVQQMUKTKQDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)

![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)

![(E/Z)-3-chloro-N'-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B1415745.png)

![N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B1415746.png)

![Ethyl {[2-[amino(hydroxyimino)methyl]-5-(trifluoromethyl)pyridin-3-yl]oxy}acetate](/img/structure/B1415747.png)

![2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1415748.png)

![N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1415755.png)

![2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1415756.png)